molecular formula C7H11F3O2 B12818112 Trans-2-(trifluoromethoxy)cyclohexan-1-ol

Trans-2-(trifluoromethoxy)cyclohexan-1-ol

Cat. No.: B12818112
M. Wt: 184.16 g/mol
InChI Key: RBVDITFKDQGQCP-PHDIDXHHSA-N
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Description

Trans-2-(trifluoromethoxy)cyclohexan-1-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of cyclohexanol derivatives using trifluoromethoxylation reagents

Industrial Production Methods

Industrial production of trans-2-(trifluoromethoxy)cyclohexan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(trifluoromethoxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohol derivatives.

Scientific Research Applications

Trans-2-(trifluoromethoxy)cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-2-(trifluoromethoxy)cyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2-(trifluoromethoxy)cyclohexan-1-ol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to distinct applications and interactions in various scientific fields .

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

(1R,2R)-2-(trifluoromethoxy)cyclohexan-1-ol

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)12-6-4-2-1-3-5(6)11/h5-6,11H,1-4H2/t5-,6-/m1/s1

InChI Key

RBVDITFKDQGQCP-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC(F)(F)F

Canonical SMILES

C1CCC(C(C1)O)OC(F)(F)F

Origin of Product

United States

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